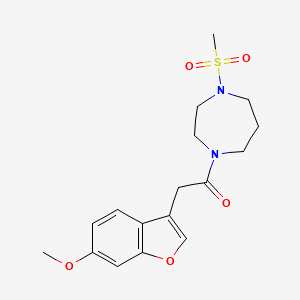![molecular formula C12H15F3N2O3 B7539117 2-(2-methoxyethylamino)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B7539117.png)
2-(2-methoxyethylamino)-N-[4-(trifluoromethoxy)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-methoxyethylamino)-N-[4-(trifluoromethoxy)phenyl]acetamide, also known as TFA-MEA, is a chemical compound with potential applications in scientific research. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Mecanismo De Acción
The mechanism of action of 2-(2-methoxyethylamino)-N-[4-(trifluoromethoxy)phenyl]acetamide involves its binding to specific sites on ion channels and receptors in the brain. This binding can either enhance or inhibit the activity of these channels and receptors, leading to changes in neuronal excitability and synaptic transmission. 2-(2-methoxyethylamino)-N-[4-(trifluoromethoxy)phenyl]acetamide has been shown to modulate the activity of the NMDA receptor by binding to a specific site on the receptor and enhancing its activity. It has also been shown to enhance the activity of the GABA receptor by binding to a different site on the receptor.
Biochemical and Physiological Effects:
2-(2-methoxyethylamino)-N-[4-(trifluoromethoxy)phenyl]acetamide has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to enhance learning and memory, reduce anxiety and depression-like behavior, and have neuroprotective effects. 2-(2-methoxyethylamino)-N-[4-(trifluoromethoxy)phenyl]acetamide has also been shown to modulate the activity of certain ion channels and receptors in the brain, leading to changes in neuronal excitability and synaptic transmission.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2-methoxyethylamino)-N-[4-(trifluoromethoxy)phenyl]acetamide has several advantages for use in lab experiments. It is relatively easy to synthesize using standard organic chemistry techniques, and it has been shown to have a high degree of selectivity for specific ion channels and receptors in the brain. However, there are also some limitations to using 2-(2-methoxyethylamino)-N-[4-(trifluoromethoxy)phenyl]acetamide in lab experiments. It is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential applications. Additionally, it may not be suitable for all types of experiments due to its specific binding properties.
Direcciones Futuras
There are several future directions for research on 2-(2-methoxyethylamino)-N-[4-(trifluoromethoxy)phenyl]acetamide. One potential area of research is the development of new compounds based on the structure of 2-(2-methoxyethylamino)-N-[4-(trifluoromethoxy)phenyl]acetamide that have improved selectivity and potency for specific ion channels and receptors in the brain. Another area of research is the exploration of the potential therapeutic applications of 2-(2-methoxyethylamino)-N-[4-(trifluoromethoxy)phenyl]acetamide in the treatment of neurological disorders such as Alzheimer's disease and epilepsy. Finally, further studies are needed to fully understand the mechanism of action of 2-(2-methoxyethylamino)-N-[4-(trifluoromethoxy)phenyl]acetamide and its potential applications in scientific research.
Métodos De Síntesis
2-(2-methoxyethylamino)-N-[4-(trifluoromethoxy)phenyl]acetamide is synthesized using a specific method that involves the reaction of 4-(trifluoromethoxy)aniline with 2-(2-methoxyethylamino)acetic acid in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine). The reaction is carried out in a suitable solvent, such as dichloromethane or dimethylformamide, at room temperature or under reflux conditions. The resulting product is purified using standard techniques such as column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
2-(2-methoxyethylamino)-N-[4-(trifluoromethoxy)phenyl]acetamide has potential applications in scientific research, particularly in the field of neuroscience. This compound has been studied for its ability to modulate the activity of certain ion channels and receptors in the brain, including the NMDA receptor and the GABA receptor. It has also been shown to have neuroprotective effects and to enhance learning and memory in animal models.
Propiedades
IUPAC Name |
2-(2-methoxyethylamino)-N-[4-(trifluoromethoxy)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3N2O3/c1-19-7-6-16-8-11(18)17-9-2-4-10(5-3-9)20-12(13,14)15/h2-5,16H,6-8H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIKRXJIKJQGSST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCC(=O)NC1=CC=C(C=C1)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methoxyethylamino)-N-[4-(trifluoromethoxy)phenyl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[4-[[5-(3-Chlorophenyl)thiophen-2-yl]methyl]piperazine-1-carbonyl]piperidine-1-sulfonamide](/img/structure/B7539062.png)

![1-Benzofuran-2-yl(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B7539075.png)
![(4-chloro-1H-pyrrol-2-yl)-[4-(1-phenyltetrazol-5-yl)piperazin-1-yl]methanone](/img/structure/B7539079.png)
![1,4-dioxa-8-azaspiro[4.5]decan-8-yl(1H-indol-2-yl)methanone](/img/structure/B7539080.png)


![Methyl 3-[[4-(phenylcarbamoyl)piperidin-1-yl]methyl]benzoate](/img/structure/B7539098.png)

![N-[[2-[(2-oxopyrrolidin-1-yl)methyl]phenyl]methyl]-1-phenylpyrazole-3-carboxamide](/img/structure/B7539129.png)
![3-Cyclopentyl-1-[(2,4-difluorophenyl)methyl]-1-methylurea](/img/structure/B7539134.png)
